1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid
Description
This compound is a structurally complex molecule featuring a furochromen core (a fused furan and coumarin system) substituted with a 4-bromophenyl group, a methyl group at position 5, and a ketone at position 5. The acetylated side chain at position 6 connects to a 4-phenylpiperidinecarboxylic acid moiety. Such structural motifs are common in bioactive molecules targeting enzymes like kinases or receptors such as G-protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C32H26BrNO6 |
|---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
1-[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C32H26BrNO6/c1-19-23-15-25-26(20-7-9-22(33)10-8-20)18-39-27(25)17-28(23)40-30(36)24(19)16-29(35)34-13-11-32(12-14-34,31(37)38)21-5-3-2-4-6-21/h2-10,15,17-18H,11-14,16H2,1H3,(H,37,38) |
InChI Key |
JVTLZBKMNDSPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)N5CCC(CC5)(C6=CC=CC=C6)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors to form the furochromene ring system.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, where a bromine atom is added to the phenyl ring.
Acetylation and Piperidinecarboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furochromene core and the piperidine ring.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-4-phenyl-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Substituents
The compound shares structural homology with:
Table 1: Substituent Comparison
Computational Similarity Analysis
Using Tanimoto coefficients and pharmacophore modeling (as per ):
- The target compound shares >70% structural similarity with CAS 735269-97-3 due to the conserved chromen-piperidine scaffold.
- Dissimilarity (~40%) arises with thiazolidinone-containing compounds (e.g., CAS 443875-50-1), where the core heterocycle differs significantly .
Research Findings and Implications
- Synthetic Accessibility : The bromophenyl group introduces challenges in regioselective synthesis compared to methyl or fluorine substituents, requiring palladium-catalyzed cross-coupling reactions .
- Toxicity Profiles : Brominated aromatic systems may pose higher hepatotoxicity risks compared to fluorinated analogues, as observed in preclinical studies of related compounds .
- Target Selectivity : The acetyl-piperidine linkage in the target compound may reduce off-target effects compared to simpler ester or amide linkages in analogues like CAS 735269-97-3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
